molecular formula C14H24N4O2S B5905488 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine

1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine

Cat. No. B5905488
M. Wt: 312.43 g/mol
InChI Key: LFWIWTRHZFCJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine is a chemical compound that has been studied for its potential application in scientific research.

Mechanism of Action

The mechanism of action of 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine is not fully understood, but it is believed to involve modulation of the sigma-1 receptor. This receptor is known to interact with various proteins and signaling pathways, and its activation has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine can modulate various physiological processes such as calcium signaling, oxidative stress, and inflammation. It has also been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine in lab experiments is its selective affinity for the sigma-1 receptor, which allows for targeted modulation of this receptor. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for further research on 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine. One direction is to further investigate its mechanism of action and its interactions with other proteins and signaling pathways. Another direction is to explore its potential application in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it may be useful to study its effects in other physiological systems such as the immune system and the cardiovascular system.

Synthesis Methods

The synthesis method for 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine involves the reaction of 1-allyl-3-methyl-1H-pyrazol-4-carbaldehyde with ethylsulfonylpiperazine in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques such as NMR, IR, and MS.

Scientific Research Applications

1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as neurotransmission, ion channel regulation, and cell survival.

properties

IUPAC Name

1-ethylsulfonyl-4-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-4-6-17-12-14(13(3)15-17)11-16-7-9-18(10-8-16)21(19,20)5-2/h4,12H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWIWTRHZFCJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CN(N=C2C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.